molecular formula C21H17ClF3N3O2 B3005804 4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide CAS No. 338777-11-0

4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide

Cat. No.: B3005804
CAS No.: 338777-11-0
M. Wt: 435.83
InChI Key: HCUGCELAJLSXDH-UHFFFAOYSA-N
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Description

4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide is a useful research compound. Its molecular formula is C21H17ClF3N3O2 and its molecular weight is 435.83. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

A study by Li et al. (2005) examined the structures of various trifluoromethyl-substituted compounds, which are structurally similar to 4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide. These compounds displayed specific dihedral angles and distances between atoms, indicating a unique molecular configuration that could be relevant in crystallography and materials science. This research contributes to the understanding of molecular structures and interactions in similar compounds (Li et al., 2005).

Spin Crossover and Photomagnetic Study

Zhang et al. (2010) conducted a study on iron(II) spin crossover compounds, where one of the compounds included a structure similar to the benzohydrazide under discussion. The research focused on the magnetic properties of these compounds, revealing unique spin states and transitions, which are significant in the field of spintronics and magnetic materials (Zhang et al., 2010).

Anticancer Potential

Mansour et al. (2021) explored derivatives of pyridine-3-carbonitrile, which bear structural similarities to the compound . Their research demonstrated potential anticancer properties against breast cancer cells, indicating the relevance of such compounds in medicinal chemistry and oncology (Mansour et al., 2021).

Antimicrobial Activities

Shaikh (2013) synthesized and characterized benzohydrazides with structures related to the specified compound. These were evaluated for antibacterial properties, highlighting the potential application of such compounds in developing new antimicrobial agents (Shaikh, 2013).

Synthesis and Polymer Applications

Ghaemy and Alizadeh (2009) synthesized a novel diamine monomer containing a triaryl imidazole group, structurally related to benzohydrazide. This research is significant in polymer chemistry, particularly for creating new materials with unique thermal and solubility properties (Ghaemy & Alizadeh, 2009).

Corrosion Inhibition

Murmu et al. (2019) explored Schiff bases, including compounds similar to the benzohydrazide , for their corrosion inhibitive performance on steel surfaces. Such studies are crucial in materials science, particularly in enhancing the durability of metals (Murmu et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway, playing a crucial role in the conversion of acetyl-CoA to malonyl-CoA .

Mode of Action

The compound acts as an inhibitor of ACC . It interferes with the action of ACC, thereby disrupting the normal metabolic processes associated with this enzyme .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . This can lead to a reduction in the production of key components of the cell membrane, such as palmitate . It can also affect the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can improve drug potency . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure and the presence of functional groups such as the trifluoromethyl group .

Result of Action

The inhibition of ACC by this compound can lead to a disruption in the normal functioning of cells, particularly in the synthesis of fatty acids . This can result in the attenuation of secondary metabolism and thwarting of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can affect the hydrolysis of the compound . Additionally, the compound’s activity may be influenced by the pH and temperature of its environment, as these factors can affect the compound’s stability and its interaction with its target .

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries . With the increasing demand for these compounds, the development of new synthetic methods and novel applications is an important area of research .

Properties

IUPAC Name

4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-3-7-17(8-4-13)30-12-14-1-5-15(6-2-14)20(29)28-26/h1-8,10-11H,9,12,26H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUGCELAJLSXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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